molecular formula C48H72O6 B1642680 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene CAS No. 156244-98-3

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene

Cat. No.: B1642680
CAS No.: 156244-98-3
M. Wt: 745.1 g/mol
InChI Key: IUYYUSKHZOXORT-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: is a complex organic compound with the molecular formula C48H72O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of five hexyloxy groups and a hydroxyl group attached to the triphenylene core

Scientific Research Applications

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene has a wide range of applications in scientific research:

Future Directions

The unique properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” and similar compounds suggest potential applications in the field of optoelectronics . Their remarkable photoconductivity and high charge carrier mobility make them promising candidates for use in information recording materials, photoelectric materials, organic solar cells, and organic light-emitting diodes .

Mechanism of Action

Target of Action

The primary target of the compound 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, also known as 3,6,7,10,11-Pentahexoxytriphenylen-2-ol, is the formation of liquid crystal structures . This compound is known to form columnar liquid crystal phases , which are stable over a wide temperature interval .

Mode of Action

The mode of action of this compound involves the formation of these liquid crystal structures through oxidative coupling . The compound interacts with its targets by forming 1:1 CPI (complementary polytopic interaction) compounds with other triphenylene derivatives . These additives can induce liquid crystal behavior in otherwise non-mesogenic esters .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis(hexyloxy)biphenyl . This process leads to the formation of the compound, which then forms an enantiotopic Col h columnar liquid crystal phase .

Pharmacokinetics

It is known that the compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may have good thermal stability.

Result of Action

The result of the action of this compound is the formation of stable liquid crystal structures . These structures can be further enhanced by the formation of 1:1 CPI compounds with other triphenylene derivatives .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may be robust to changes in environmental temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale electroorganic synthesis. This method is preferred due to its efficiency and the ability to produce high-purity compounds. The process involves anodic treatment of catechol ketals followed by acidic hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation states.

    Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as molybdenum pentachloride or electrochemical methods are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is unique due to its combination of hexyloxy groups and a hydroxyl group, which imparts distinct physical and chemical properties. Its ability to form stable columnar mesophases and its high thermal stability make it particularly valuable in the field of organic electronics and materials science .

Properties

IUPAC Name

3,6,7,10,11-pentahexoxytriphenylen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYYUSKHZOXORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous iron chloride (4.7 g, 28.9 mmol) was added to a stirred mixture of 2-acetoxy-1-hexyloxybenzene (3.4 g, 14.4 mmol) and 3,3′,4,4′-tetrahexyloxybiphenyl (4.0 g, 7.2 mmol) in dichloromethane. The mixture was stirred for 5 h and poured onto methanol (300 ml). The resultant precipitate was filtered off and saponified with potassium carbonate in ethanol (5% water) under reflux for over night. After cooling, water (50 ml) was added and the product was extracted with dichloromethane, dried (MgSO4), concentrated and purified by column chromatography on silica gel using dichloromethane and petroleum spirit (1:1) as eluent and then recrystallised from ethanol to yield a white solid (3.59 g, 67%). Found: C, 77.30; H, 9.85. C48H72O6 requires C, 77.38; H, 9.74. δH (CHCl3) 7.96 (s, 1H, ArH), 7.83-7.82 (m, 4H, ArH), 7.77 (s, 1H, ArH), 5.92 (1H, s, OH), 4.31-4.18 (m, 10H, OCH2), 1.99-1.92 (m, 10H, CH2), 1.58-1.55 (m, 10H, CH2), 1.46-1.38 (m, 20H, CH2), 0.97-0.83 (15H, m, CH3).
Name
2-acetoxy-1-hexyloxybenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
3,3′,4,4′-tetrahexyloxybiphenyl
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
iron chloride
Quantity
4.7 g
Type
catalyst
Reaction Step One
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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